Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate
Overview
Description
Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate is a chemical compound with the molecular formula C13H14N2O2S. This compound is characterized by the presence of an anilino group, a cyano group, and a methylsulfanyl group attached to a prop-2-enoate backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aromatic aldehyde in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes further reactions to introduce the anilino and methylsulfanyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated aromatic compounds.
Scientific Research Applications
Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The anilino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The methylsulfanyl group can undergo oxidation, generating reactive intermediates that may contribute to its biological activity .
Comparison with Similar Compounds
Ethyl 2-cyano-3-(methylsulfanyl)acrylate: Similar structure but lacks the anilino group.
Ethyl 3-anilino-2-cyano-3-(methylthio)propanoate: Similar structure but with a different substitution pattern on the propanoate backbone.
Uniqueness: Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activities. The presence of the anilino group allows for additional functionalization and interaction with biological targets, setting it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-13(16)11(9-14)12(18-2)15-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJJUZCQEIWUAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(NC1=CC=CC=C1)SC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400769 | |
Record name | MS-6201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61485-25-4 | |
Record name | MS-6201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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